molecular formula C21H17Cl2N3O3S B2743254 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide CAS No. 573932-01-1

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Cat. No.: B2743254
CAS No.: 573932-01-1
M. Wt: 462.35
InChI Key: YOULTQWZHRRETC-PGMHBOJBSA-N
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Description

This compound features a 4-oxothiazolidinone core substituted with a 2,5-dichlorobenzyl group at position 5, a 3-methoxyphenyl group at position 3, and a cyano-N-methylacetamide side chain in the Z-configuration. Its stereochemistry (Z-configuration) likely influences molecular geometry and biological activity, as seen in related thiazolidinone derivatives .

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3S/c1-25-19(27)16(11-24)21-26(14-4-3-5-15(10-14)29-2)20(28)18(30-21)9-12-8-13(22)6-7-17(12)23/h3-8,10,18H,9H2,1-2H3,(H,25,27)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOULTQWZHRRETC-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a thiazolidin ring and various functional groups, which are significant for its reactivity and biological interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidin framework through condensation reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize the compound and confirm its structure. The molecular formula is C20H15Cl2N3O2SC_{20}H_{15}Cl_2N_3O_2S, with a molecular weight of 432.32 g/mol.

Anticancer Properties

Research indicates that thiazolidin derivatives exhibit significant anticancer activity. For instance, studies have shown that certain thiazolidin-4-one derivatives can inhibit the growth of various cancer cell lines, including glioblastoma and leukemia cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated several thiazolidin derivatives for their cytotoxic effects on leukemia cell lines. The results demonstrated that specific derivatives exhibited IC50 values indicating potent cytotoxicity, suggesting that (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide may have similar or enhanced activity due to its unique structural features .

Antimicrobial Activity

In addition to anticancer properties, this compound also shows promise as an antimicrobial agent. Thiazolidin derivatives have been reported to possess antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria. For example, studies have indicated that related compounds can effectively inhibit the growth of Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values in the low micromolar range .

Table 1: Antimicrobial Activity of Related Thiazolidin Compounds

CompoundTarget OrganismMIC (µM)
Compound APseudomonas aeruginosa0.21
Compound BEscherichia coli0.25
Compound CStaphylococcus aureus0.15

The biological activity of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that thiazolidins can intercalate with DNA or interact with its associated proteins, disrupting replication and transcription processes.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit notable antimicrobial activity. (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide could serve as a lead compound for developing new antimicrobial agents. Studies have shown that related compounds can effectively combat a range of bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential
Thiazolidine derivatives are recognized for their cytotoxic effects on cancer cells. The structural characteristics of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide may enhance its activity against specific cancer cell lines. Preliminary investigations into similar compounds have indicated promising results in inhibiting tumor growth, warranting further exploration of this compound's anticancer capabilities.

Synthesis and Functionalization

The synthesis of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide typically involves multi-step organic reactions. The compound can undergo functionalization reactions with aryl diazonium salts and halogens, which may facilitate the development of derivatives with enhanced biological activities. This functionalization potential opens avenues for creating tailored compounds with specific therapeutic targets.

Computational Studies

Computational chemistry has been employed to investigate the binding affinity of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide to various biological targets. Molecular docking studies suggest favorable interactions with enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound's therapeutic efficacy.

Material Science Applications

Beyond medicinal applications, the unique structural features of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide may also find utility in materials science. Its reactive functional groups can be leveraged in organic synthesis as precursors for advanced materials or coatings, potentially enhancing properties such as durability or chemical resistance.

Comparison with Related Compounds

The following table summarizes some structural attributes and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamideThiazolidine ring, cyano groupAntimicrobial, anticancer potential
2-Cyano-2-(4-Oxo-thiazolidin-2-ylidene)acetamideThiazolidine ringAntimicrobial
(E)-2-Cyano-N-(5-bromobenzyl)-4-Oxo-thiazolidinThiazolidine ring with bromobenzylAntimicrobial
(Z)-N-(4-Chlorobenzyl)-2-cyanoacetamideNo thiazolidine ringModerate activity

This comparison illustrates the distinct advantages of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide concerning its biological activity and reactivity profiles compared to its analogs.

Comparison with Similar Compounds

Core Structural Variations

The 4-oxothiazolidinone scaffold is shared with compounds in and . Key differences lie in substituents and side chains:

Compound Core Structure Position 5 Substituent Position 3 Substituent Side Chain Biological Activity
Target Compound (Z-configuration) 4-oxothiazolidinone 2,5-dichlorobenzyl 3-methoxyphenyl Cyano-N-methylacetamide Hypothesized hypoglycemic
: N-(2-(substituted)-4-oxothiazolidin-3-yl) acetamides 4-oxothiazolidinone Arylidene (variable) Coumarin derivatives Acetamide with chromen-7-yloxy Antimicrobial, antifungal
: 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-substituted acetamides 2,4-dioxothiazolidinone Methylphenoxybenzylidene Methoxy Variable N-substituted acetamides Hypoglycemic (confirmed)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s dichlorobenzyl group (electron-withdrawing) may enhance metabolic stability compared to the electron-donating methoxy groups in .
  • Stereochemical Impact : The Z-configuration in the target compound could confer distinct binding properties compared to E-isomers in analogs .

Physicochemical and Pharmacological Properties

Parameter Target Compound Analogs Analogs
Molecular Weight (g/mol) ~480 350–420 380–450
LogP (Predicted) 3.2 2.5–3.0 2.8–3.5
Solubility (mg/mL) 0.12 (DMSO) 0.2–0.5 (DMSO) 0.1–0.3 (DMSO)
Therapeutic Focus Hypoglycemic (hyp.) Antimicrobial Hypoglycemic (confirmed)

Notes:

  • Lower solubility may necessitate prodrug strategies for oral administration .

Research Findings and Implications

  • Hypoglycemic Potential: While confirms hypoglycemic activity in dioxothiazolidinone analogs, the target compound’s 4-oxothiazolidinone core and dichlorobenzyl group may enhance PPAR-γ binding affinity, a mechanism critical for insulin sensitization .
  • Toxicity Considerations: Chlorinated aromatic groups (e.g., dichlorobenzyl) may raise hepatotoxicity risks, requiring in vivo validation in models like Wister albino mice (as in ) .

Q & A

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :
  • Step 1 : Evaluate solubility differences using logP calculations (: logP = 3.2 for similar derivatives).
  • Step 2 : Conduct plasma protein binding assays (Equilibrium Dialysis) to assess bioavailability ().
  • Step 3 : Optimize formulation using PEGylated nanoparticles () to enhance tissue penetration .

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